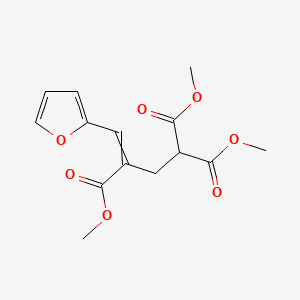![molecular formula C8H7NO B12562051 3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine CAS No. 235106-49-7](/img/structure/B12562051.png)
3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine is a heterocyclic compound with a unique structure that includes fused oxazole and pyridine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-3-aminopyridine with suitable reagents to form the oxazole ring, followed by further cyclization to incorporate the methano bridge . Specific reaction conditions, such as the use of phosphorus oxychloride or polyphosphoric acid, can facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve batch or continuous flow processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Oxazolo[4,5-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Oxazolo[5,4-d]pyrimidine: Known for its pharmacological properties and used in various medicinal chemistry applications
Uniqueness
3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine is unique due to its fused ring structure and the presence of a methano bridge, which imparts specific electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
235106-49-7 |
|---|---|
Fórmula molecular |
C8H7NO |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
4-oxa-2-azatricyclo[5.2.1.02,6]deca-1(9),5,7-triene |
InChI |
InChI=1S/C8H7NO/c1-2-7-3-6(1)8-4-10-5-9(7)8/h1-2,4H,3,5H2 |
Clave InChI |
BFLWFQFMULRFOA-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=C1N3C2=COC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)


![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)
![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid](/img/structure/B12561998.png)

![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)





![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)

